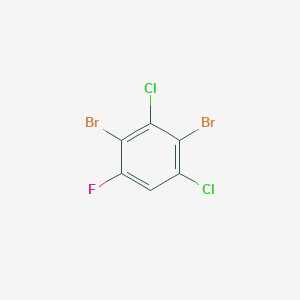
2,4-Dibromo-3,5-dichlorofluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3,5-dichlorofluorobenzene is a halogenated benzene derivative with the molecular formula C6HBr2Cl2F and a molecular weight of 322.79 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a valuable building block in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-dichlorofluorobenzene. The process involves the following steps :
Nitration: 2,3-dichlorofluorobenzene is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at 50-60°C.
Chlorination: The nitrated mixture is then chlorinated in the presence of a chlorination catalyst to obtain a chlorinated mixture.
Fluorination: The chlorinated mixture is fluorinated using potassium fluoride in the presence of a fluorination catalyst to yield 2,4-difluoro-3,5-dichloronitrobenzene.
Reduction: The nitro group is reduced to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.
化学反应分析
Types of Reactions
2,4-Dibromo-3,5-dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce partially or fully dehalogenated compounds.
科学研究应用
2,4-Dibromo-3,5-dichlorofluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and agrochemicals.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biological processes and the development of biochemical tools.
作用机制
The mechanism of action of 2,4-Dibromo-3,5-dichlorofluorobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
2,4-Dibromo-3,5-difluorochlorobenzene: Similar in structure but with different halogen substitution patterns.
1,5-Dibromo-2,4-dichloro-3-fluorobenzene: Another halogenated benzene derivative with a different arrangement of halogen atoms.
Uniqueness
2,4-Dibromo-3,5-dichlorofluorobenzene is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
属性
CAS 编号 |
1160574-34-4 |
|---|---|
分子式 |
C6HBr2Cl2F |
分子量 |
322.78 g/mol |
IUPAC 名称 |
2,4-dibromo-1,3-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-4-2(9)1-3(11)5(8)6(4)10/h1H |
InChI 键 |
SFMSSZCTWYRRKL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)

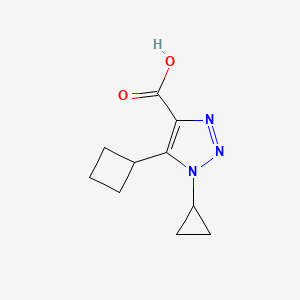
![1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)
![1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15243082.png)
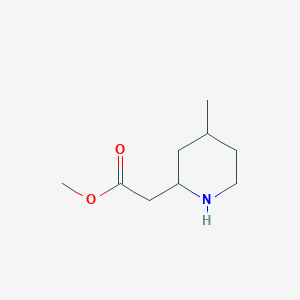

![N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15243107.png)
![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)
![{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15243110.png)
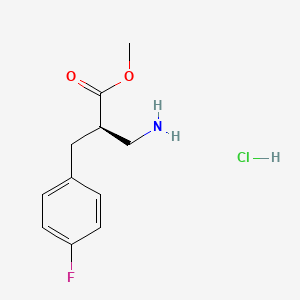
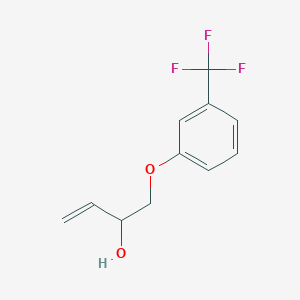
![2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243121.png)
